Cifea
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Overview
Description
Cyclohexylmethyl-indenofurane-ethylacetamide, commonly referred to as CIFEA, is a synthetic organic compound. It is known for its unique structure, which includes a cyclohexylmethyl group attached to an indenofurane moiety, and an ethylacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexylmethyl-indenofurane-ethylacetamide involves multiple steps, starting with the preparation of the indenofurane core. This is typically achieved through a cyclization reaction involving appropriate precursors. The cyclohexylmethyl group is then introduced via a Friedel-Crafts alkylation reaction. Finally, the ethylacetamide group is attached through an amidation reaction using ethylamine and acetic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of cyclohexylmethyl-indenofurane-ethylacetamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexylmethyl-indenofurane-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethylacetamide group, where nucleophiles replace the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted amides.
Scientific Research Applications
Cyclohexylmethyl-indenofurane-ethylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a modulator of biological pathways, particularly in signal transduction.
Mechanism of Action
Cyclohexylmethyl-indenofurane-ethylacetamide exerts its effects primarily through its interaction with melatonin receptors, specifically the MT2 receptor. As an agonist, it binds to these receptors, mimicking the action of melatonin and influencing various physiological processes such as sleep-wake cycles and circadian rhythms. The binding of the compound to the receptor activates downstream signaling pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Cyclohexylmethyl-indenofurane-ethylacetamide can be compared with other melatonin receptor agonists such as ramelteon and tasimelteon. While all these compounds share the ability to modulate melatonin receptors, cyclohexylmethyl-indenofurane-ethylacetamide is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties .
List of Similar Compounds
- Ramelteon
- Tasimelteon
- Agomelatine
Properties
Molecular Formula |
C22H29NO2 |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-[2-[7-(cyclohexylmethyl)-2,6-dihydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]acetamide |
InChI |
InChI=1S/C22H29NO2/c1-15(24)23-11-9-19-18(13-16-5-3-2-4-6-16)14-17-7-8-21-20(22(17)19)10-12-25-21/h7-8,16H,2-6,9-14H2,1H3,(H,23,24) |
InChI Key |
MMMAALHYEKMNHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=C(CC2=C1C3=C(C=C2)OCC3)CC4CCCCC4 |
Origin of Product |
United States |
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